molecular formula C11H20O3Si B1419551 Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl- CAS No. 144810-01-5

Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-

Cat. No. B1419551
M. Wt: 228.36 g/mol
InChI Key: LMKFXRFHCLJKEH-UHFFFAOYSA-N
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Description

“Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-” is a chemical compound with the molecular formula C11H20O3Si . It has an average mass of 228.360 Da and a monoisotopic mass of 228.118164 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a silane group (Si(CH3)3) attached to a 1,4-dioxaspiro[4.5]dec-7-en-8-yl group . The canonical SMILES representation is CSi(C)OC1=CCC2(CC1)OCCO2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 261.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.9±3.0 kJ/mol, and it has a flash point of 87.4±27.7 °C . The index of refraction is 1.478, and it has a molar refractivity of 62.6±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Synthesis of Carboxamides : Tetrakis(pyridin-2-yloxy)silane, a related silane compound, has been effectively employed as a mild dehydrating reagent in the synthesis of carboxamides from corresponding carboxylic acids and amines. This process achieves good to high yields without requiring basic promoters (Tozawa et al., 2005).

  • Building Blocks in Organic Synthesis : (Borylmethyl)trimethylsilanes, important in organic synthesis, can be created using a one-pot synthesis from available alkyl-, aryl-, alkoxy-, aryloxy-, and silyl-hydrosilane materials. This process involves Si-H insertion and decarboxylative borylation reactions (Chowdhury et al., 2023).

  • Applications in Li-ion Batteries : Novel silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and offer stable and high lithium-ion conductivities, suggesting potential in battery technology (Amine et al., 2006).

  • Gas-phase Polymerization : Gaseous trimethyl(2-propynyloxy)silane undergoes polymerization when exposed to ArF laser photolysis, leading to the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon. This represents a unique synthesis method for polytrialkylsiloxy-substituted macromolecules (Pola et al., 1997).

  • Photoinduced Deprotection and Patterning : Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane and similar compounds have been used for the covalent assembly of siloxane-based photopatternable monolayers. These are effective in generating hydroxyl-terminated monolayers upon UV light exposure, with potential applications in microstructuring and material science (Zubkov et al., 2005).

properties

IUPAC Name

1,4-dioxaspiro[4.5]dec-7-en-8-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3Si/c1-15(2,3)14-10-4-6-11(7-5-10)12-8-9-13-11/h4H,5-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKFXRFHCLJKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669493
Record name [(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-

CAS RN

144810-01-5
Record name [(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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